(R)-7,8-difluorochroman-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7,8-Difluorochroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives This compound is characterized by the presence of two fluorine atoms at the 7 and 8 positions of the chroman ring, an amine group at the 4 position, and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-7,8-difluorochroman-4-amine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Fluorination: Introduction of fluorine atoms at the 7 and 8 positions can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-7,8-difluorochroman-4-amine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: ®-7,8-Difluorochroman-4-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, or amines.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted chroman derivatives.
Scientific Research Applications
®-7,8-Difluorochroman-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-7,8-difluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
7,8-Difluorochroman-4-amine: Lacks the ®-configuration, which may affect its biological activity.
7,8-Dichlorochroman-4-amine: Substitutes chlorine atoms instead of fluorine, leading to different chemical properties.
7,8-Difluorochroman-4-carboxylic acid: Contains a carboxylic acid group instead of an amine, altering its reactivity and applications.
Uniqueness: ®-7,8-Difluorochroman-4-amine hydrochloride is unique due to its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The ®-configuration may impart specific interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
(4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11;/h1-2,7H,3-4,12H2;1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOXQIUITFURPF-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC(=C2F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721447 |
Source
|
Record name | (4R)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266231-84-8 |
Source
|
Record name | (4R)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.